![molecular formula C16H17FN2O4S2 B2798262 N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide CAS No. 1808400-71-6](/img/structure/B2798262.png)
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide
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Overview
Description
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide X involves the inhibition of specific enzymes, which can lead to a variety of biochemical and physiological effects. For example, inhibition of carbonic anhydrase can lead to a reduction in the production of bicarbonate ions, which can affect pH regulation in the body.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide X has been shown to have a wide range of biochemical and physiological effects, including inhibition of enzymes involved in inflammation, angiogenesis, and tumor growth. It has also been shown to have potential therapeutic effects in the treatment of diseases such as cancer, osteoporosis, and glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide X in lab experiments is its potent inhibitory effects on specific enzymes, which can provide valuable insights into the mechanisms of action of various drugs. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research into N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide X, including the development of new therapeutic agents based on its chemical structure, further studies on its mechanism of action, and investigations into its potential use in the treatment of specific diseases. Additionally, research into the potential toxicity of this compound could help to inform its use in future experiments.
Synthesis Methods
The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide X involves several steps, including the reaction of cyclopropylamine with 2-fluorobenzyl chloride to form the intermediate compound. This intermediate is then reacted with 6-methanesulfonylpyridine-3-sulfonyl chloride to produce the final product.
Scientific Research Applications
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide X has been used in a variety of scientific research applications, including studies on the mechanism of action of various drugs and the development of new therapeutic agents. It has been shown to have potent inhibitory effects on several enzymes, including carbonic anhydrase and metalloproteases, making it a valuable tool in drug discovery research.
properties
IUPAC Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-24(20,21)16-9-8-14(10-18-16)25(22,23)19(13-6-7-13)11-12-4-2-3-5-15(12)17/h2-5,8-10,13H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTNIFGRCIHXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide |
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